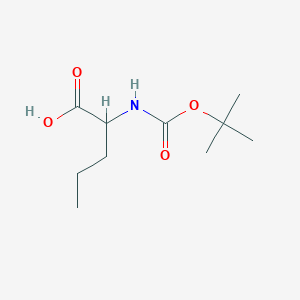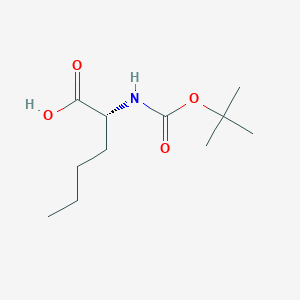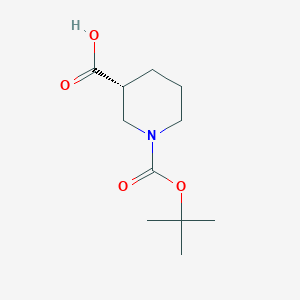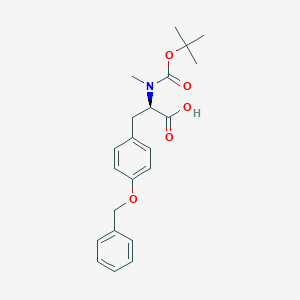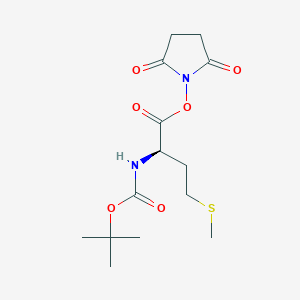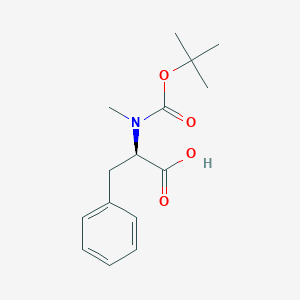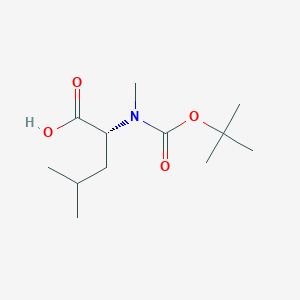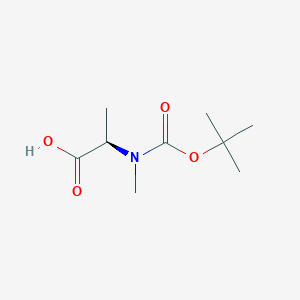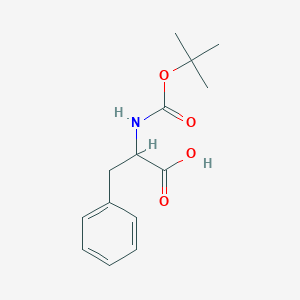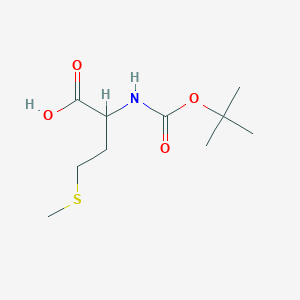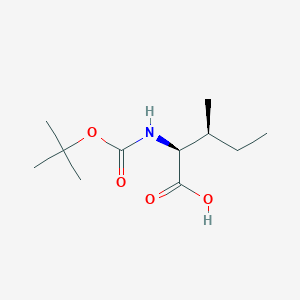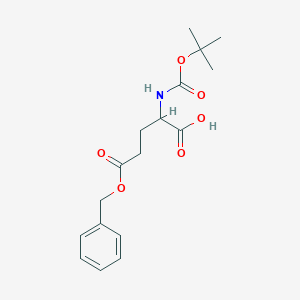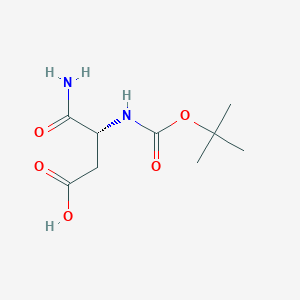
Boc-D-アスパラギン酸アミド
説明
Boc-D-aspartic acid α-amide, commonly referred to as Boc-D-asp-NH2, is a derivative of aspartic acid. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group and an amide group at the carboxyl terminus. This compound is widely used in peptide synthesis and serves as a building block in the preparation of various peptides and proteins.
科学的研究の応用
Boc-D-aspartic acid α-amide is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins.
Drug Development: It is used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: It is employed in studies involving protein-protein interactions and enzyme-substrate interactions.
Industrial Applications: It is used in the production of biologically active peptides for various industrial applications
作用機序
Target of Action
Boc-D-asp-NH2 is a derivative of aspartic acid . Aspartic acid is an amino acid that plays a crucial role in the synthesis of proteins. The primary targets of Boc-D-asp-NH2 are therefore likely to be the proteins or enzymes that interact with aspartic acid during protein synthesis .
Mode of Action
The Boc (tert-butyl carbamate) group in Boc-D-asp-NH2 is a protective group used in peptide synthesis . It protects the amino function during the synthesis process. The Boc group can be cleaved by mild acidolysis, leaving the aspartic acid residue intact . This allows for the selective synthesis of complex proteins without unwanted side reactions .
Biochemical Pathways
As a derivative of aspartic acid, Boc-D-asp-NH2 is involved in the same biochemical pathways as aspartic acid. These include the citric acid cycle and the urea cycle, both of which are essential for energy production and nitrogen metabolism, respectively .
Result of Action
The result of Boc-D-asp-NH2’s action would be the successful synthesis of a protein with the correct sequence of amino acids. By protecting the amino function of aspartic acid during synthesis, Boc-D-asp-NH2 ensures that the aspartic acid residue is incorporated at the correct position in the protein .
Action Environment
The action of Boc-D-asp-NH2 is influenced by the conditions of the reaction environment. For example, the presence of a mild acid is necessary for the cleavage of the Boc group . Additionally, the temperature, pH, and solvent used in the reaction can also affect the efficiency and selectivity of the reaction .
生化学分析
Biochemical Properties
Boc-D-asp-NH2 interacts with various enzymes, proteins, and other biomolecules. It is known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Cellular Effects
The effects of Boc-D-asp-NH2 on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of Boc-D-asp-NH2 involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The Boc group is stable towards most nucleophiles and bases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-D-asp-NH2 can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Boc-D-asp-NH2 vary with different dosages in animal models
Metabolic Pathways
Boc-D-asp-NH2 is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-aspartic acid α-amide typically involves the protection of the amino group of D-aspartic acid with a tert-butyloxycarbonyl group. The reaction is carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction conditions are generally mild, and the reaction is performed at room temperature. The resulting Boc-D-aspartic acid is then converted to its α-amide form by reacting with ammonia or an amine under appropriate conditions .
Industrial Production Methods
Industrial production of Boc-D-aspartic acid α-amide follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
Boc-D-aspartic acid α-amide undergoes various chemical reactions, including:
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Amidation Reactions: The amide group can participate in further amidation reactions to form more complex peptides.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the carboxyl group
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Amidation: Ammonia, primary amines.
Substitution: Nucleophiles such as amines, alcohols
Major Products Formed
Deprotection: Free D-aspartic acid.
Amidation: Peptides with extended chains.
Substitution: Substituted aspartic acid derivatives
類似化合物との比較
Boc-D-aspartic acid α-amide can be compared with other Boc-protected amino acids such as Boc-L-aspartic acid α-amide, Boc-L-glutamic acid α-amide, and Boc-L-lysine α-amide. The uniqueness of Boc-D-aspartic acid α-amide lies in its specific stereochemistry (D-configuration) and its application in the synthesis of peptides with specific biological activities .
Similar Compounds
- Boc-L-aspartic acid α-amide
- Boc-L-glutamic acid α-amide
- Boc-L-lysine α-amide
特性
IUPAC Name |
(3R)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(10)14)4-6(12)13/h5H,4H2,1-3H3,(H2,10,14)(H,11,15)(H,12,13)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCARTLEXJLJBZ-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426765 | |
| Record name | Boc-D-aspartic acid alpha-amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200282-47-9 | |
| Record name | Boc-D-aspartic acid alpha-amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


